molecular formula C28H28N6O10S4 B322217 N,N'-bis[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]butanediamide

N,N'-bis[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]butanediamide

Cat. No.: B322217
M. Wt: 736.8 g/mol
InChI Key: DRALUGNKWINISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide is a complex organic compound with the molecular formula C28H28N6O10S4 and a molecular weight of 736.8 g/mol This compound is characterized by the presence of sulfamoyl groups attached to phenyl rings, which are further connected to a butanediamide backbone

Preparation Methods

The synthesis of N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide involves multiple steps, typically starting with the preparation of the sulfamoylphenyl intermediates. These intermediates are then reacted with butanediamide under specific conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl groups to amine groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in certain industrial processes

Mechanism of Action

The mechanism of action of N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide involves its interaction with specific molecular targets and pathways. The sulfamoyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide can be compared with other similar compounds, such as:

    N,N’-bis(4-sulfamoylphenyl)butanediamide: This compound has a similar structure but lacks the additional sulfamoyl groups on the phenyl rings.

    N,N’-bis-(4-sulfamoyl-phenyl)-malonamide: This compound has a malonamide backbone instead of a butanediamide backbone, leading to different chemical properties and applications.

The uniqueness of N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C28H28N6O10S4

Molecular Weight

736.8 g/mol

IUPAC Name

N,N//'-bis[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]butanediamide

InChI

InChI=1S/C28H28N6O10S4/c29-45(37,38)23-9-5-21(6-10-23)33-47(41,42)25-13-1-19(2-14-25)31-27(35)17-18-28(36)32-20-3-15-26(16-4-20)48(43,44)34-22-7-11-24(12-8-22)46(30,39)40/h1-16,33-34H,17-18H2,(H,31,35)(H,32,36)(H2,29,37,38)(H2,30,39,40)

InChI Key

DRALUGNKWINISF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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